2,2-Dimethylheptanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-5-6-7-9(2,3)8(10)11/h4-7H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMMMWOSHHVOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430943 | |

| Record name | 2,2-dimethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14250-73-8 | |

| Record name | 2,2-dimethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 2,2-Dimethylheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,2-Dimethylheptanoic acid (CAS No: 14250-73-8). The information is compiled from various scientific databases and presented in a structured format to facilitate its use in research and development. This document includes a summary of quantitative data, detailed descriptions of general experimental protocols for determining key properties, and visualizations of relevant metabolic pathways and experimental workflows.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₂ | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2][3] |

| Boiling Point | 150 °C | [1][2] |

| Melting Point | -62 °C | [1][2] |

| Density | 0.891 g/cm³ at 20 °C | [1][2] |

| Physical State | Oily liquid at room temperature | [1][2] |

| Appearance and Odor | Colorless liquid with a strong odor | [1][2] |

| logP (Computed) | 3.2 | [3] |

| pKa (Experimental) | Data not available | |

| Solubility | Data not available for specific solvents |

Experimental Protocols

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and precise method for determining the acid dissociation constant (pKa) of a substance.[4][5]

Principle: The pKa is the pH at which the acid is 50% dissociated. This point can be determined by monitoring the pH of a solution of the acid as a standardized base is incrementally added. The equivalence point, where the moles of added base equal the initial moles of the acid, is identified by the steepest point of the titration curve (pH vs. volume of titrant). The pKa can then be calculated from the pH at the half-equivalence point.

Apparatus and Reagents:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

This compound sample, accurately weighed

-

Solvent (e.g., deionized water, or a co-solvent system like water/ethanol for sparingly soluble acids)

-

Buffer solutions for pH meter calibration

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration: Record the initial pH of the solution. Add the NaOH solution in small, precise increments, recording the pH after each addition. Smaller increments should be used near the expected equivalence point where the pH changes more rapidly.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the inflection point of this curve. The volume of NaOH at the half-equivalence point corresponds to the pH that is equal to the pKa of the acid. A more accurate determination of the equivalence point can be achieved by plotting the first or second derivative of the titration curve.

Determination of Solubility

The solubility of a fatty acid like this compound can be determined in various solvents using the shake-flask method, which is a standard technique for assessing the equilibrium solubility of a compound.[6][7]

Principle: A surplus of the solute (this compound) is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured by a suitable analytical method.

Apparatus and Reagents:

-

Shaking incubator or a constant temperature water bath with a shaker

-

Vials or flasks with tight-fitting caps

-

Centrifuge

-

Analytical balance

-

This compound

-

Solvents of interest (e.g., water, ethanol, chloroform)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC) after derivatization, or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visible to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solute settle. If necessary, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze its concentration using a calibrated analytical method like GC or HPLC.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the general workflow for determining the pKa of a carboxylic acid using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

General Metabolic Pathway for Branched-Chain Fatty Acids

This compound is a branched-chain fatty acid. The metabolism of such fatty acids can be complex. While a specific pathway for this compound is not detailed in the literature, it is of interest in anaplerotic therapy, which aims to replenish intermediates of the citric acid cycle.[8] The diagram below illustrates a generalized catabolic pathway for branched-chain fatty acids.

Caption: Generalized catabolism of branched-chain fatty acids.

References

- 1. This compound | 14250-73-8 | PAA25073 [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. potentiometric titration method: Topics by Science.gov [science.gov]

- 5. web.mit.edu [web.mit.edu]

- 6. byjus.com [byjus.com]

- 7. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 8. This compound|CAS 14250-73-8|Supplier [benchchem.com]

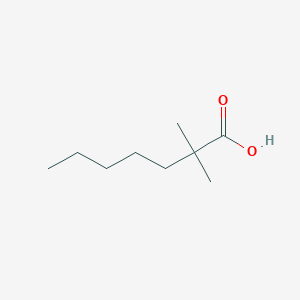

Structure and chemical formula of 2,2-Dimethylheptanoic acid.

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2,2-Dimethylheptanoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

This compound is a saturated fatty acid characterized by a seven-carbon chain (heptanoic acid) with two methyl groups attached to the alpha-carbon (carbon-2). This substitution pattern classifies it as an α,α-disubstituted carboxylic acid.

Chemical Formula: C₉H₁₈O₂[1][2]

IUPAC Name: this compound[2]

SMILES Notation: CCCCCC(C)(C)C(=O)O[2][3]

Molecular Structure:

Figure 1: 2D Structure of this compound

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 158.24 g/mol | [1][2] |

| Appearance | Colorless, oily liquid with a strong odor | [1] |

| Boiling Point | 150°C | [1] |

| Melting Point | -62°C | [1] |

| Density | 0.891 g/cm³ at 20°C | [1] |

| Refractive Index | 1.468 at 20°C | [1] |

Experimental Protocols

While general synthetic methods like the hydrogenation of fatty acids or glycerol are known, a more specific and reproducible laboratory-scale synthesis is often required.[1] Below are detailed protocols for two potential synthetic routes.

Synthesis via Grignard Carbonation (Adapted Protocol)

This method involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide to form the carboxylate, which is then protonated to yield the carboxylic acid.

Reaction Scheme:

Figure 2: Grignard Synthesis Workflow

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 1.22 g | 50 mmol |

| 1-bromo-2,2-dimethylhexane | 193.14 | 7.73 g | 40 mmol |

| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - |

| Iodine | 253.81 | 1-2 small crystals | - |

| Dry Ice (Solid CO₂) | 44.01 | ~50 g | - |

| 6 M Hydrochloric Acid | 36.46 | ~50 mL | - |

| Saturated Sodium Bicarbonate Solution | - | ~100 mL | - |

| Brine (Saturated NaCl Solution) | - | ~50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Initiation of Grignard Reaction: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place the magnesium turnings and a small crystal of iodine.

-

Formation of Grignard Reagent: Dissolve 1-bromo-2,2-dimethylhexane in 40 mL of anhydrous diethyl ether and add it to the dropping funnel. Add approximately 5 mL of this solution to the magnesium turnings. The reaction is initiated as indicated by the disappearance of the iodine color and the solution becoming cloudy with gentle bubbling. If necessary, gently warm the flask with a heat gun to initiate the reaction. Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes.

-

Carbonation: Cool the Grignard reagent in an ice-water bath. In a separate beaker, crush approximately 50 g of dry ice and cautiously add it in small portions to the stirred Grignard solution. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.

-

Acidic Workup: Slowly and cautiously add 50 mL of 6 M hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.

Synthesis via Malonic Ester Alkylation

An alternative approach is the malonic ester synthesis, which is a versatile method for preparing substituted carboxylic acids.

General Workflow:

Figure 3: Malonic Ester Synthesis Pathway

Procedure Outline:

-

First Alkylation: Diethyl malonate is deprotonated with a strong base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate is then reacted with a primary alkyl halide (e.g., 1-bromopentane) in an Sₙ2 reaction.

-

Second and Third Alkylations: The resulting mono-alkylated malonic ester is then subjected to two sequential deprotonation and alkylation steps using methyl iodide to introduce the two methyl groups at the alpha-position.

-

Hydrolysis and Decarboxylation: The resulting trisubstituted malonic ester is hydrolyzed with aqueous acid or base, followed by heating. This process cleaves the ester groups to form a β-dicarboxylic acid, which readily decarboxylates upon heating to yield the final this compound.

This guide provides a foundational understanding of this compound for its application in scientific research and development. The provided protocols offer robust starting points for its synthesis, enabling further investigation into its properties and potential applications.

References

A Technical Guide to the Organic Solvent Solubility of 2,2-Dimethylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dimethylheptanoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the qualitative solubility profile, the underlying principles governing solubility, and detailed experimental protocols for determining precise solubility in a laboratory setting.

Introduction to this compound

This compound is a branched-chain carboxylic acid with the molecular formula C9H18O2.[1][2][3] Its structure, featuring a carboxylic acid functional group and a significant nonpolar alkyl chain, dictates its solubility behavior. The presence of the polar carboxyl group allows for hydrogen bonding, while the bulky hydrocarbon tail influences its interaction with nonpolar solvents. Carboxylic acids are generally soluble in less polar solvents such as ether and alcohol.[4]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted.[5] Polar solvents will interact favorably with the carboxylic acid group, while nonpolar solvents will readily dissolve the long alkyl chain.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily solvating the carboxylic acid group. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The carbonyl group in these solvents can act as a hydrogen bond acceptor for the acidic proton of the carboxylic acid. |

| Nonpolar | Hexane, Toluene | Moderate to High | The long, nonpolar heptyl chain of this compound will have strong van der Waals interactions with nonpolar solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents are of intermediate polarity and can effectively solvate both the polar and nonpolar portions of the molecule. |

Factors Influencing Solubility

The solubility of carboxylic acids is a balance between the polarity of the carboxyl group and the non-polarity of the hydrocarbon chain.

-

Chain Length: As the length of the carbon chain increases, the nonpolar character of the molecule becomes more dominant, generally leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.[6][7]

-

Branching: The branching in this compound can influence its crystal lattice energy. Highly branched structures may have lower melting points and can be more soluble than their straight-chain isomers.

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature.

-

Presence of Water: The presence of even small amounts of water in an organic solvent can significantly increase the solubility of carboxylic acids due to enhanced hydrogen bonding.[8][9][10]

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is necessary. The following section outlines a standard protocol for this purpose.

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound.

Detailed Experimental Protocol

This protocol describes the isothermal equilibrium method, a common technique for determining the solubility of a solid compound in a solvent.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification, or titration apparatus.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. To prevent precipitation, immediately dilute the aliquot gravimetrically or volumetrically with a known amount of the solvent.

-

Quantification: Analyze the diluted samples using a validated analytical method such as HPLC, GC, or titration to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the concentration of the solute in the saturated solution. Express the results in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It is based on the idea that substances with similar intermolecular forces will be miscible or soluble in one another.

Caption: Intermolecular forces driving the "like dissolves like" principle.

Conclusion

References

- 1. This compound | 14250-73-8 | PAA25073 [biosynth.com]

- 2. This compound | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. medical.mu.edu.iq [medical.mu.edu.iq]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 10. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

Spectroscopic Analysis of 2,2-Dimethylheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,2-Dimethylheptanoic Acid (C₉H₁₈O₂; Molar Mass: 158.24 g/mol ). Due to the limited availability of public experimental spectra for this specific compound, the data presented herein is a prediction based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), with comparative analysis to its structural isomers. This document is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass apectrometry of this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~1.55 | Triplet | 2H | -CH₂- (C3) |

| ~1.25 - 1.35 | Multiplet | 4H | -CH₂- (C4, C5) |

| ~1.20 | Singlet | 6H | -C(CH₃)₂ |

| ~0.88 | Triplet | 3H | -CH₃ (C7) |

Predictions are based on typical chemical shifts for carboxylic acids and analysis of similar structures.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~180 - 185 | -COOH (C1) |

| ~45 - 50 | -C(CH₃)₂ (C2) |

| ~35 - 40 | -CH₂- (C3) |

| ~30 - 35 | -CH₂- (C5) |

| ~25 - 30 | -CH₂- (C4) |

| ~20 - 25 | -C(CH₃)₂ |

| ~14 | -CH₃ (C7) |

Predictions are based on established ranges for carboxylic acids and related aliphatic compounds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2960 - 2850 | Strong | C-H stretch (Aliphatic) |

| 1710 - 1690 | Strong | C=O stretch (Carboxylic Acid) |

| ~1470 and ~1380 | Medium | C-H bend (Aliphatic) |

| 1320 - 1210 | Medium | C-O stretch |

| 950 - 910 | Medium, Broad | O-H bend |

These predictions are based on characteristic infrared absorption frequencies for carboxylic acids.[1][2][3][4][5][6][7][8]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 141 | [M - OH]⁺ |

| 113 | [M - COOH]⁺ |

| 87 | McLafferty Rearrangement Product |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Fragmentation patterns are predicted based on common fragmentation pathways for carboxylic acids.[7][8][9][10][11][12]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a carboxylic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical spectral width: 0-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR.

-

Typical spectral width: 0-200 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the salt plates or solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans for a high-quality spectrum.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion. For GC-MS, a derivatization step (e.g., silylation) may be necessary to increase the volatility of the carboxylic acid.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of an organic compound.

Predicted NMR Structural Correlations for this compound

Caption: Predicted ¹H and ¹³C NMR signal correlations for this compound.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

References

- 1. 2,2-DIMETHYLHEXANOIC ACID(813-72-9) 1H NMR spectrum [chemicalbook.com]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. acdlabs.com [acdlabs.com]

- 4. youtube.com [youtube.com]

- 5. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 6. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. PubChemLite - this compound (C9H18O2) [pubchemlite.lcsb.uni.lu]

- 11. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 12. scs.illinois.edu [scs.illinois.edu]

Potential Therapeutic Applications of 2,2-Dimethylheptanoic Acid: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylheptanoic acid, a branched-chain fatty acid (BCFA), is a structurally intriguing molecule with largely unexplored therapeutic potential. While direct pharmacological data on this compound remains scarce, its close structural relationship to key components of clinically significant lipid-modifying agents suggests its promise in the realm of metabolic diseases. This technical guide synthesizes the current, albeit indirect, evidence for the potential therapeutic applications of this compound, drawing parallels from the broader class of BCFAs and the established pharmacology of its derivatives. We provide a comprehensive overview of its physicochemical properties, hypothesize its mechanism of action based on related compounds, and present detailed experimental protocols to facilitate further investigation into its therapeutic utility. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological landscape of this and other novel BCFAs.

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological activities, including anti-inflammatory, immune-modulatory, and metabolic-regulating properties. This compound belongs to this class of lipids, yet it remains a poorly characterized molecule in the scientific literature. The primary impetus for investigating its therapeutic potential stems from the fact that a derivative, 7-bromo-2,2-dimethylheptanoic acid ethyl ester, is a crucial intermediate in the synthesis of bempedoic acid. Bempedoic acid is a clinically approved lipid-lowering agent that targets two key enzymes in metabolic regulation: ATP-citrate lyase (ACL) and AMP-activated protein kinase (AMPK). This connection provides a strong rationale for exploring whether this compound itself possesses intrinsic activity towards these or other therapeutic targets.

This whitepaper will delve into the known characteristics of this compound, build a scientific case for its potential therapeutic applications, and provide the necessary technical guidance for its further study.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | |

| CAS Number | 14250-73-8 | |

| Appearance | Oily liquid | [2] |

| Boiling Point | 150°C | [2] |

| Melting Point | -62°C | [2] |

| Density | 0.891 g/cm³ at 20°C | [2] |

| IUPAC Name | This compound | [1] |

Hypothesized Therapeutic Applications and Mechanisms of Action

While direct experimental evidence is pending, we can hypothesize the potential therapeutic applications of this compound based on the known activities of BCFAs and the targets of its derivative, bempedoic acid.

Metabolic Disorders: Hyperlipidemia and Type 2 Diabetes

The most compelling hypothesized application of this compound is in the treatment of metabolic disorders. This is predicated on the mechanism of action of bempedoic acid, which is synthesized from a derivative of this compound.[3] Bempedoic acid is a prodrug that is activated in the liver to its coenzyme A derivative, which then inhibits ATP-citrate lyase (ACLY) and activates AMP-activated protein kinase (AMPK).[4]

-

ATP-Citrate Lyase (ACL) Inhibition: ACL is a crucial enzyme in the de novo synthesis of fatty acids and cholesterol.[5] By inhibiting ACL, the production of these lipids can be reduced, leading to lower levels of LDL cholesterol. It is plausible that this compound, or a metabolite thereof, could exhibit inhibitory activity against ACL.

-

AMP-Activated Protein Kinase (AMPK) Activation: AMPK is a master regulator of cellular energy homeostasis.[6] Its activation stimulates fatty acid oxidation and glucose uptake while inhibiting cholesterol and fatty acid synthesis.[7] Activation of AMPK is a key mechanism for the therapeutic effects of several anti-diabetic drugs. The structural similarity to a precursor of an AMPK activator suggests that this compound may also modulate this pathway.

The following diagram illustrates the hypothesized signaling pathway for the metabolic effects of this compound.

Caption: Hypothesized mechanism of this compound in metabolic regulation.

Inflammation and Immune Modulation

As a BCFA, this compound may possess anti-inflammatory and immune-modulatory properties. Studies on other BCFAs have shown that they can suppress the expression of pro-inflammatory genes and modulate immune cell responses. This suggests a potential application for this compound in chronic inflammatory conditions.

Proposed Experimental Protocols

To validate the hypothesized therapeutic applications of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are adapted from established methodologies for similar compounds.

In Vitro Enzyme Inhibition and Activation Assays

This protocol is adapted from a coupled-enzyme assay using malate dehydrogenase (MDH).[2]

Materials:

-

Recombinant human ACLY

-

Malate Dehydrogenase (MDH)

-

ATP, Coenzyme A (CoA), Citrate, NADH

-

This compound

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 mM DTT)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, ATP, CoA, citrate, NADH, and MDH.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only).

-

Initiate the reaction by adding ACLY to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to ACLY activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Caption: Experimental workflow for the in vitro ACL inhibition assay.

This protocol is based on a radioactive filter binding assay.[6]

Materials:

-

Active AMPK enzyme complex

-

SAMS peptide (AMPK substrate)

-

[γ-³²P]ATP

-

This compound

-

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.02% Brij-35)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a reaction tube, combine kinase assay buffer, SAMS peptide, and serial dilutions of this compound.

-

Add the AMPK enzyme to the tubes.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter. The amount of incorporated ³²P is proportional to AMPK activity.

-

Calculate the fold activation compared to the vehicle control.

Caption: Experimental workflow for the in vitro AMPK activation assay.

Cell-Based Assays

This protocol describes the treatment of pre-adipocytes to assess the effect of this compound on differentiation and lipid accumulation.

Materials:

-

3T3-L1 pre-adipocyte cell line

-

DMEM with high glucose

-

Fetal Bovine Serum (FBS) and Calf Serum (CS)

-

Insulin, Dexamethasone, IBMX (differentiation cocktail)

-

This compound

-

Oil Red O stain

-

Microscope

Procedure:

-

Culture 3T3-L1 pre-adipocytes to confluence.

-

Induce differentiation by treating the cells with a differentiation cocktail (DMEM with 10% FBS, insulin, dexamethasone, and IBMX) in the presence of various concentrations of this compound or vehicle control.

-

After 2 days, change the medium to DMEM with 10% FBS and insulin, with the respective concentrations of this compound.

-

After another 2 days, switch to DMEM with 10% CS and continue treatment with this compound for an additional 4-6 days, replacing the medium every 2 days.

-

At the end of the differentiation period, fix the cells and stain with Oil Red O to visualize lipid droplets.

-

Quantify lipid accumulation by eluting the stain and measuring its absorbance or by image analysis.

This protocol assesses the anti-inflammatory potential of this compound in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (for nitric oxide measurement)

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

Determine the dose-dependent inhibitory effect of this compound on the production of these inflammatory mediators.

Summary and Future Directions

This compound represents a promising yet understudied molecule with therapeutic potential, particularly in the areas of metabolic and inflammatory diseases. Its structural relationship to the precursor of bempedoic acid provides a strong rationale for investigating its effects on ACL and AMPK. Furthermore, its classification as a BCFA suggests potential anti-inflammatory and immune-modulatory activities.

The experimental protocols detailed in this guide provide a roadmap for researchers to systematically evaluate the therapeutic potential of this compound. Future research should focus on:

-

In-depth in vitro profiling: Elucidating the precise molecular targets and mechanisms of action.

-

Structure-activity relationship studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

Preclinical in vivo studies: Evaluating the efficacy and safety in animal models of hyperlipidemia, diabetes, and inflammatory diseases.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel treatments for a range of debilitating diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 [escardio.org]

- 4. Bempedoic Acid | C19H36O5 | CID 10472693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. iris.cnr.it [iris.cnr.it]

2,2-Dimethylheptanoic Acid as a Metabolic Intermediate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethylheptanoic acid is a medium branched-chain fatty acid (MBCFA) with the chemical formula C9H18O2.[1][2][3] While its industrial applications include use in lubricating oils and as an antioxidant, it is of growing interest to the scientific community for its potential role as a metabolic intermediate, particularly as an anaplerotic agent in the context of certain metabolic disorders.[3] This technical guide provides an in-depth overview of the current understanding of this compound's metabolic role, focusing on its hypothesized pathway, key experimental protocols for its study, and the analytical methods for its quantification.

The primary interest in this compound and other MBCFAs stems from their potential to serve as an alternative energy source in conditions where the metabolism of straight-chain fatty acids is impaired, such as in Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. The core hypothesis is that the branched structure of these fatty acids allows them to be metabolized in a manner that bypasses the deficient enzyme, thereby replenishing the intermediates of the Krebs cycle (anaplerosis) and supporting cellular energy production.

Hypothesized Metabolic Pathway

Direct and complete metabolic studies on this compound are limited. However, based on the understanding of the metabolism of other branched-chain fatty acids, a hypothesized metabolic pathway can be proposed. The presence of two methyl groups on the alpha-carbon (C2) prevents direct beta-oxidation. Therefore, an initial alpha-oxidation step is unlikely. Instead, it is postulated that this compound undergoes omega-oxidation followed by subsequent beta-oxidation from the omega-end. This pathway would ultimately yield succinyl-CoA, a key intermediate of the Krebs cycle, thus exerting an anaplerotic effect.

Quantitative Data

At present, there is a notable lack of publicly available quantitative data specifically for this compound as a metabolic intermediate. To facilitate future research and data comparison, the following tables are provided as templates for the systematic recording of experimental findings.

Table 1: Concentration of this compound in Biological Matrices

| Biological Matrix | Condition | Concentration (µM) | Method of Quantification | Reference |

| Plasma | Healthy Control | Data not available | GC-MS / LC-MS/MS | |

| Plasma | MCAD Deficiency | Data not available | GC-MS / LC-MS/MS | |

| Tissue (e.g., Liver) | Healthy Control | Data not available | GC-MS / LC-MS/MS | |

| Tissue (e.g., Liver) | MCAD Deficiency | Data not available | GC-MS / LC-MS/MS |

Table 2: Enzyme Kinetic Parameters for 2,2-Dimethylheptanoyl-CoA

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Reference |

| Enzyme Name | 2,2-Dimethylheptanoyl-CoA | Data not available | Data not available | Data not available |

Table 3: Effect of this compound on Krebs Cycle Intermediates

| Cell Type/Tissue | Treatment | Succinyl-CoA (fold change) | Citrate (fold change) | Malate (fold change) | Reference |

| Fibroblasts (Control) | 2,2-DMHA (concentration, time) | Data not available | Data not available | Data not available | |

| Fibroblasts (MCAD def.) | 2,2-DMHA (concentration, time) | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections detail key experimental protocols that are central to investigating the metabolic effects of this compound.

Cellular Oxygen Consumption Rate (OCR) Assay

This assay measures the rate at which cells consume oxygen, providing a real-time indicator of mitochondrial respiration and metabolic activity.

Principle: An oxygen-sensitive fluorescent probe is used to measure the concentration of dissolved oxygen in the medium surrounding cultured cells. As cells respire, they consume oxygen, leading to a decrease in oxygen concentration, which is detected as a change in fluorescence.

Materials:

-

96-well microplate suitable for fluorescence measurements

-

Cultured cells (e.g., fibroblasts, hepatocytes)

-

This compound stock solution

-

Extracellular Oxygen Consumption Assay Kit (e.g., Abcam ab197243)

-

Culture medium

-

Assay medium (e.g., substrate-free DMEM)

-

Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired duration.

-

Probe Loading: Prepare the oxygen-sensitive probe according to the manufacturer's instructions and add it to each well.

-

Assay Measurement: Place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence signal kinetically over time.

-

Mitochondrial Stress Test (Optional): After establishing a baseline OCR, sequentially inject mitochondrial inhibitors to assess different parameters of mitochondrial function (e.g., basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

-

Data Analysis: Calculate the oxygen consumption rate from the slope of the fluorescence versus time curve. Normalize the OCR data to cell number or protein content.

Analysis of Mitochondrial Protein Succinylation

This protocol describes the use of immunofluorescence to visualize and quantify the levels of lysine succinylation on mitochondrial proteins, which serves as a surrogate marker for the intramitochondrial concentration of succinyl-CoA.

Principle: Cells are fixed, permeabilized, and then incubated with a primary antibody that specifically recognizes succinylated lysine residues. A fluorescently labeled secondary antibody is then used to detect the primary antibody. Co-staining with a mitochondrial marker allows for the specific analysis of succinylation within the mitochondria.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Anti-succinyllysine antibody

-

Primary antibody: Mitochondrial marker antibody (e.g., anti-TOM20, anti-HSP60)

-

Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as required.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a mixture of anti-succinyllysine and a mitochondrial marker antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips on microscope slides using antifade medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the co-localization and intensity of the succinyllysine signal within the mitochondria using image analysis software.

Quantification of this compound by GC-MS or LC-MS/MS

Accurate quantification of this compound in biological samples is crucial for pharmacokinetic and metabolic studies. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.

Principle: The fatty acid is first extracted from the biological matrix. For GC-MS analysis, it is typically derivatized to increase its volatility. The sample is then separated by chromatography and detected by mass spectrometry, which provides high selectivity and sensitivity.

General Procedure (to be adapted for specific matrix):

-

Sample Preparation:

-

Thaw the sample (e.g., plasma, tissue homogenate) on ice.

-

Add an internal standard (e.g., a deuterated analog of this compound).

-

Perform protein precipitation with a solvent like acetonitrile.

-

Extract the fatty acid using a liquid-liquid extraction (e.g., with hexane or ethyl acetate) or solid-phase extraction.

-

-

Derivatization (for GC-MS):

-

Evaporate the extract to dryness under a stream of nitrogen.

-

Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile silyl ester.

-

-

Instrumental Analysis:

-

Inject the derivatized (GC-MS) or underivatized (LC-MS/MS) sample into the chromatograph.

-

Separate the analyte from other matrix components on an appropriate column.

-

Detect and quantify the analyte using mass spectrometry, typically in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Logical Relationships and Signaling Pathways

The administration of this compound is hypothesized to initiate a cascade of metabolic events that can be monitored through various experimental readouts. The following diagram illustrates the logical flow from the introduction of the compound to the expected cellular outcomes.

References

An In-Depth Technical Guide on 2,2-Dimethylheptanoic Acid: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding 2,2-dimethylheptanoic acid, a nine-carbon branched-chain fatty acid. The document meticulously explores the available scientific literature for information on its discovery, synthesis, and natural occurrence. Despite a thorough investigation, specific details regarding its initial synthesis and characterization, as well as confirmed natural sources, remain elusive. This guide summarizes the existing chemical and physical data, outlines general synthetic approaches applicable to its structure, and details analytical methodologies for the broader class of branched-chain fatty acids. The absence of concrete evidence for its natural occurrence is a significant finding of this report.

Introduction

This compound (CAS No. 14250-73-8) is a saturated fatty acid with the molecular formula C₉H₁₈O₂.[1][2] Its structure features a heptanoic acid backbone with two methyl groups attached to the alpha-carbon (C2). This alpha,alpha-disubstitution results in a sterically hindered carboxylic acid with unique chemical properties. While branched-chain fatty acids (BCFAs) are known to be present in various natural sources, including bacteria, plants, and animals, the specific natural occurrence of this compound is not well-documented in the scientific literature. This guide aims to collate and present the available technical information on this compound, highlighting the current gaps in our understanding of its origins and biological significance.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical suppliers and databases.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈O₂ | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| CAS Number | 14250-73-8 | [1][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Strong | [1] |

| Boiling Point | 150 °C | [1] |

| Melting Point | -62 °C | [1] |

| Density | 0.891 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.468 at 20 °C | [1] |

Discovery and Synthesis

Historical Context and Discovery

A comprehensive search of the scientific literature, including historical chemical journals and databases, did not yield a specific publication detailing the first synthesis and characterization of this compound. While the synthesis of a related compound, 7-bromo-2,2-dimethylheptanoic acid ethyl ester, is described in a patent as an intermediate for the synthesis of Bempedoic acid, the discovery of the parent compound is not referenced.[4] The synthesis of sterically hindered α,α-disubstituted carboxylic acids has been a topic of interest in organic chemistry for many years, but a foundational paper on this specific molecule could not be identified.

Potential Synthetic Protocols

Given the lack of a specific detailed protocol, a plausible synthetic route for this compound can be inferred from general methods for the synthesis of α,α-disubstituted carboxylic acids. One of the most common and effective methods is the carboxylation of a Grignard reagent.

3.2.1. Carboxylation of a Grignard Reagent

This method involves the reaction of a Grignard reagent, formed from a suitable alkyl halide, with carbon dioxide. For the synthesis of this compound, the starting material would be 2-bromo-2-methylheptane.

Experimental Workflow:

Caption: Synthesis of this compound via Grignard Carboxylation.

Detailed Methodology:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are added. A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromo-2-methylheptane in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

Carboxylation: The solution of the Grignard reagent is cooled in an ice-salt bath. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured onto crushed dry ice. This results in the formation of the magnesium salt of the carboxylic acid.

-

Acidification and Isolation: The reaction mixture is then treated with a cold aqueous acid solution (e.g., 10% HCl or H₂SO₄) to protonate the carboxylate salt. The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Purification can be achieved by distillation or chromatography.

Natural Occurrence

Despite extensive searches of scientific databases, there is currently no specific, credible evidence of the natural occurrence of this compound in any plant, animal, or microorganism. While branched-chain fatty acids are common in nature, the 2,2-dimethyl substitution pattern is less frequently reported than iso- and anteiso-branched chains.

It is plausible that this compound could exist as a minor, yet-to-be-identified component in complex lipid mixtures of some organisms. The analytical methods required for its definitive identification in a complex biological matrix would need to be highly sensitive and specific.

Analytical Methodologies for Detection and Characterization

The analysis of branched-chain fatty acids like this compound in biological samples typically requires sophisticated analytical techniques due to their structural similarity to other fatty acids. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful method for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

5.1.1. Sample Preparation and Derivatization

Free fatty acids are not sufficiently volatile for direct GC analysis and must be derivatized to more volatile esters, typically methyl esters (Fatty Acid Methyl Esters, FAMEs).

Experimental Workflow for FAMEs Preparation:

References

- 1. This compound | 14250-73-8 | PAA25073 [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2,2-Dimethylheptanoic Acid from Ethyl Isobutyrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,2-dimethylheptanoic acid, a valuable building block in pharmaceutical and chemical synthesis. The synthesis commences from the readily available starting material, ethyl isobutyrate, and proceeds through a two-step sequence involving an initial alkylation followed by hydrolysis.

Synthetic Strategy Overview

The synthesis of this compound from ethyl isobutyrate is achieved in two primary synthetic operations:

-

Alkylation: The first step involves the formation of the enolate of ethyl isobutyrate using a strong, non-nucleophilic base, followed by an S(_N)2 reaction with a suitable five-carbon alkyl halide, such as 1-bromopentane. This step introduces the pentyl group at the (\alpha)-position of the ester.

-

Hydrolysis: The subsequent step is the saponification of the resulting ethyl 2,2-dimethylheptanoate to the corresponding carboxylate salt, followed by acidification to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,2-Dimethylheptanoate via Alkylation

This protocol is adapted from established procedures for the alkylation of ethyl isobutyrate and its analogs. The use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is crucial for the efficient and quantitative formation of the ester enolate.

Materials:

-

Ethyl isobutyrate

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

1-Bromopentane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

LDA Preparation (in situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 eq.) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 30 minutes to form the LDA solution.

-

Enolate Formation: Add ethyl isobutyrate (1.0 eq.) dropwise to the freshly prepared LDA solution at -78 °C. The solution is typically stirred for 1-2 hours at this temperature to ensure complete enolate formation.

-

Alkylation: To the enolate solution, add 1-bromopentane (1.1 eq.) dropwise, ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for several hours and then gradually warm to room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous NH(_4)Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO(_3) solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude ethyl 2,2-dimethylheptanoate can be purified by vacuum distillation.

Step 2: Hydrolysis of Ethyl 2,2-Dimethylheptanoate to this compound

The hydrolysis of the sterically hindered ethyl 2,2-dimethylheptanoate can be challenging under standard conditions. The following protocol utilizes conditions suitable for the saponification of hindered esters.

Materials:

-

Ethyl 2,2-dimethylheptanoate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Saponification: In a round-bottom flask, dissolve ethyl 2,2-dimethylheptanoate (1.0 eq.) in ethanol or a mixture of methanol and dichloromethane (1:9). Add a solution of potassium hydroxide or sodium hydroxide (3-5 eq.) in water.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Due to steric hindrance, the reaction may require prolonged heating (several hours to overnight). For particularly hindered esters, conducting the reaction in a non-aqueous medium like NaOH in MeOH/CH(_2)Cl(_2) (1:9) at room temperature can be more effective.[1]

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the organic solvent using a rotary evaporator. Add water to dissolve the resulting carboxylate salt. Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO(_4) or Na(_2)SO(_4). Filter and concentrate the solvent under reduced pressure to yield this compound. The product can be further purified by distillation or recrystallization if necessary.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound, based on analogous reactions reported in the literature.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Alkylation | Ethyl isobutyrate, LDA, 1-Bromopentane | THF | -78 to RT | 12-16 | 70-85 (estimated) |

| 2 | Hydrolysis | Ethyl 2,2-dimethylheptanoate, KOH | Ethanol/Water | Reflux | 8-24 | >90 (typical) |

Note: The yield for Step 1 is an estimation based on similar alkylations of ethyl isobutyrate. Actual yields may vary depending on the precise reaction conditions and scale.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from ethyl isobutyrate.

Caption: Synthetic pathway for this compound.

Logical Relationship of Key Steps

This diagram outlines the core transformations and the relationship between the starting material, intermediate, and final product.

References

Application Note: Purification of 2,2-Dimethylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2,2-dimethylheptanoic acid, a branched-chain carboxylic acid of interest in pharmaceutical and materials science research. The protocol is designed for the purification of the crude product obtained from a Grignard reaction, a common synthetic route for this compound. The purification strategy involves a combination of acid-base extraction to remove neutral organic impurities and fractional distillation to isolate the final product in high purity. This document also outlines methods for the characterization of the purified this compound using standard analytical techniques.

Introduction

This compound is a nine-carbon carboxylic acid with a quaternary carbon at the alpha position. This structural motif imparts unique steric and electronic properties, making it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients. The purity of such intermediates is critical for the success of subsequent synthetic steps and for ensuring the quality and safety of the final products. This protocol details a robust and efficient method for the purification of this compound from a crude reaction mixture, typically resulting from the carboxylation of a Grignard reagent.

Materials and Methods

Materials and Reagents

-

Crude this compound

-

Diethyl ether ((C₂H₅)₂O)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel 60 for column chromatography (optional)

-

Hexane (for chromatography, optional)

-

Ethyl acetate (for chromatography, optional)

Equipment

-

Separatory funnel

-

Round-bottom flasks

-

Condenser

-

Distillation apparatus (fractional distillation setup recommended)

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and chamber (optional)

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

This protocol is designed to separate the acidic this compound from any neutral organic impurities present in the crude reaction mixture.[1][2][3][4][5]

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether. Use approximately 3-4 volumes of solvent relative to the volume of the crude product.

-

Basification: Transfer the ethereal solution to a separatory funnel and add an equal volume of 1 M sodium hydroxide solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Separation: Allow the layers to separate. The deprotonated this compound (sodium 2,2-dimethylheptanoate) will be in the aqueous layer (bottom layer). Drain the aqueous layer into a clean flask.

-

Re-extraction: Add a fresh portion of 1 M sodium hydroxide solution to the organic layer remaining in the separatory funnel and repeat the extraction process. Combine the aqueous layers. This ensures complete extraction of the carboxylic acid.

-

Washing (Organic Layer): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous magnesium sulfate, and the solvent evaporated to isolate and characterize the byproducts if desired.

-

Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2), as indicated by pH paper or a pH meter. This compound will precipitate out as an oily layer or a white solid.

-

Isolation: Extract the acidified aqueous layer with two portions of diethyl ether. Combine the organic extracts.

-

Washing (Product): Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Fractional Distillation

For further purification, especially to remove impurities with similar acidity but different boiling points, fractional distillation is recommended. The boiling point of this compound is approximately 150 °C at atmospheric pressure, though vacuum distillation is preferable to prevent potential decomposition at high temperatures.

-

Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

-

Distillation: Place the purified this compound from the acid-base extraction into the distillation flask. Heat the flask gently.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound. Monitor the temperature closely; a stable boiling point indicates the collection of a pure compound.

Optional Protocol 3: Purification by Column Chromatography

If distillation is not feasible or if impurities have very similar boiling points, column chromatography can be employed.[6][7][8][9][10]

-

Stationary Phase: Pack a glass column with silica gel as the stationary phase.

-

Mobile Phase: A mixture of hexane and ethyl acetate is a suitable mobile phase. The polarity can be adjusted based on TLC analysis to achieve good separation.

-

Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Physical and Analytical Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| Boiling Point | ~150 °C |

| Appearance | Colorless oily liquid |

| ¹³C NMR (Predicted) | Peaks expected around: 184 (C=O), 45 (quaternary C), 38, 32, 25, 23, 14 (alkyl chain) ppm. |

| GC-MS | Expected to show a parent ion peak corresponding to the molecular weight. |

Visualization

Experimental Workflow

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a comprehensive and effective method for the purification of this compound. The combination of acid-base extraction and fractional distillation is a reliable strategy for obtaining a high-purity product suitable for demanding applications in research and development. The purity of the final product should be confirmed by appropriate analytical techniques such as NMR and GC-MS.

References

- 1. vernier.com [vernier.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 6. web.uvic.ca [web.uvic.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. longdom.org [longdom.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. columbia.edu [columbia.edu]

Application Notes and Protocols for the Quantification of 2,2-Dimethylheptanoic Acid in Biological Samples

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,2-Dimethylheptanoic acid in human plasma and urine. The methodologies described are based on established analytical techniques for carboxylic acids, providing robust frameworks for researchers, scientists, and drug development professionals.

Disclaimer: The quantitative performance data presented in the tables are representative examples to illustrate the expected performance of these methods. Actual results may vary and require method validation in the user's laboratory.

Application Note 1: Quantification of this compound in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This application note details a sensitive and specific method for the determination of this compound in human plasma using GC-MS. Due to the low volatility of carboxylic acids, a derivatization step is employed to convert the analyte into a more volatile silyl ester, enabling chromatographic separation and mass spectrometric detection.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of plasma proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a new clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: Silylation

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the tube tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data Summary (GC-MS)

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Limit of Detection (LOD) | 2 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Extraction Recovery | > 85% |

Experimental Workflow (GC-MS)

Application Note 2: Quantification of this compound in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This application note presents a rapid and sensitive "dilute-and-shoot" LC-MS/MS method for the direct quantification of this compound in human urine. This approach minimizes sample preparation time and potential for analyte loss, making it suitable for high-throughput analysis.

Experimental Protocol

1. Sample Preparation: Dilution

-

Thaw frozen human urine samples at room temperature.

-

Vortex the urine sample to ensure homogeneity.

-

In a microcentrifuge tube, dilute 50 µL of the urine sample with 450 µL of an aqueous solution containing 0.1% formic acid and an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex the mixture for 15 seconds.

-

Centrifuge the diluted sample at 10,000 rpm for 5 minutes to pellet any particulate matter.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Column Temperature: 40°C.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution:

-

Start with 5% B, hold for 0.5 min.

-